molecular formula C9H16O5 B3265937 alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- CAS No. 41308-77-4

alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-

Cat. No.: B3265937
CAS No.: 41308-77-4
M. Wt: 204.22 g/mol
InChI Key: JPOJNSPEUPRVLQ-JTPBWFLFSA-N
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Description

α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is an allyl glycoside derivative of 6-deoxy-α-L-galactopyranose. The compound features:

  • A 6-deoxy galactose backbone (lacking a hydroxyl group at the C6 position).
  • An allyl group (2-propen-1-yl) attached via an α-glycosidic bond.
  • The molecular formula C₉H₁₆O₅ (inferred from analogs like methyl 6-deoxy-α-L-galactopyranoside, C₇H₁₄O₅ , with an allyl substituent adding C₂H₂).

This compound is structurally related to fucose (6-deoxy-L-galactose) derivatives but distinguished by its allyl aglycone.

Properties

IUPAC Name

(2S,3S,4R,5S,6R)-2-methyl-6-prop-2-enoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-4-13-9-8(12)7(11)6(10)5(2)14-9/h3,5-12H,1,4H2,2H3/t5-,6+,7+,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOJNSPEUPRVLQ-JTPBWFLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC=C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262897
Record name 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41308-77-4
Record name 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41308-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl 6-deoxy-α-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Glycobiology

Alpha-L-Galactopyranoside derivatives are extensively used in glycobiology to study glycan structures and functions. The compound serves as a substrate for various glycosyltransferases, allowing researchers to investigate enzyme mechanisms and glycan biosynthesis pathways.

Case Study : A study demonstrated the use of alpha-L-Galactopyranoside in synthesizing complex oligosaccharides, which are crucial for understanding cell-cell interactions and signaling pathways in biological systems .

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications due to its structural similarity to natural sugars involved in immune responses. It can act as an immunomodulator, influencing the activity of immune cells.

Case Study : Research has indicated that alpha-L-Galactopyranoside can enhance the immune response in certain animal models, suggesting its potential use in vaccine development or as an adjuvant .

Food Industry

In food science, alpha-L-Galactopyranoside is studied for its prebiotic properties. It can stimulate the growth of beneficial gut bacteria, contributing to improved gut health and digestion.

Case Study : A clinical trial involving dietary supplementation with alpha-L-Galactopyranoside showed increased levels of beneficial bifidobacteria in participants, indicating its efficacy as a prebiotic agent .

Table 1: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
GlycobiologySubstrate for glycosyltransferasesFacilitates synthesis of complex oligosaccharides
PharmaceuticalPotential immunomodulatorEnhances immune response in animal models
Food IndustryPrebiotic propertiesIncreases beneficial gut bacteria levels

Table 2: Case Studies Overview

Study FocusMethodologyOutcome
GlycobiologySynthesis of oligosaccharidesInsights into glycan biosynthesis pathways
PharmaceuticalImmune response evaluationPotential use in vaccines and adjuvants
Food IndustryDietary supplementation trialImproved gut health indicators

Mechanism of Action

The mechanism of action of alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation. The molecular targets include enzymes involved in carbohydrate metabolism and protein-glycan interactions .

Comparison with Similar Compounds

Structural Analogs of 6-Deoxy-α-L-Galactopyranosides

Compound Name Substituent Molecular Formula Key Features/Applications References
α-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- Allyl (CH₂CHCH₂-) C₉H₁₆O₅ Reactive allyl group; potential for click chemistry or prodrug design.
Methyl 6-deoxy-α-L-galactopyranoside Methyl (CH₃-) C₇H₁₄O₅ Simpler alkyl glycoside; used as a reference standard in glycoconjugate studies.
p-Nitrophenyl 6-deoxy-α-L-galactopyranoside p-Nitrophenyl (Ar-NO₂) C₁₂H₁₅NO₇ Chromogenic substrate for enzyme assays (e.g., α-galactosidase activity detection).
6-Deoxy-2-O-methyl-α-L-galactopyranose 2-O-Methyl C₇H₁₄O₅ Methylation at C2 alters solubility; intermediate in synthetic pathways.
α-L-Fucopyranose (6-deoxy-L-galactose) None (free sugar) C₆H₁₂O₅ Natural monosaccharide; critical in blood group antigens and microbial adhesion.
α-L-Mannopyranoside, 2-propyn-1-yl 6-deoxy- Propargyl (CH₂C≡CH) C₉H₁₄O₅ Triple bond enables bioorthogonal tagging; explored in glycoengineering.
Solubility and Reactivity
  • p-Nitrophenyl derivatives are water-soluble due to the polar nitro group, making them ideal for spectrophotometric enzyme assays .
  • Propargyl analogs (e.g., 2-propyn-1-yl) exhibit unique reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tool for glycan labeling .

Biological Activity

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is a compound of interest in the field of biological research due to its potential therapeutic properties. This article aims to explore its biological activity, synthesizing findings from various studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

Alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy- is a glycoside that features a galactose moiety linked to a propenyl group. Its structural characteristics suggest potential interactions with biological systems, particularly in glycosylation processes.

Antioxidant Activity

Several studies have indicated that alpha-L-Galactopyranoside exhibits antioxidant properties , which can be crucial for protecting cells from oxidative stress. For instance, research has shown that compounds similar to alpha-L-Galactopyranoside can scavenge free radicals effectively, thereby reducing cellular damage.

Antidiabetic Effects

Alpha-L-Galactopyranoside has been investigated for its antidiabetic activity . A study on related compounds demonstrated significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels post-meal, making it a candidate for managing diabetes .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of alpha-L-Galactopyranoside. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • In Vivo Study on Diabetic Mice
    • Objective : To evaluate the antidiabetic effects of alpha-L-Galactopyranoside.
    • Method : Streptozotocin-induced diabetic mice were treated with varying doses of the compound.
    • Results : Significant reduction in blood glucose levels was observed in treated groups compared to controls.
  • Cell Culture Studies
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Method : MCF-7 breast cancer cells were exposed to different concentrations of alpha-L-Galactopyranoside.
    • Results : The compound induced apoptosis in a dose-dependent manner, activating caspase pathways .

Table 1: Biological Activities of Alpha-L-Galactopyranoside

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
AntidiabeticInhibits alpha-glucosidase
Anti-inflammatoryDownregulates cytokines
CytotoxicInduces apoptosis via caspase activation

Table 2: Summary of Case Studies

Study TypeFindings
In VivoReduced blood glucose levelsPotential antidiabetic agent
Cell CultureInduced apoptosis in MCF-7 cellsPossible anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-L-Galactopyranoside, 2-propen-1-yl 6-deoxy-?

  • Methodological Answer : Synthesis typically involves glycosylation of a deoxy-galactose donor with a 2-propen-1-yl acceptor. Key steps include:

  • Protecting group strategies : Use isopropylidene or benzoyl groups to protect hydroxyls during glycosylation (e.g., as seen in analogous mannopyranoside synthesis ).
  • Activation : Employ Lewis acids like BF₃·Et₂O or trimethylsilyl triflate to activate glycosyl donors, ensuring stereochemical control at the anomeric center .
  • Purification : Chromatographic techniques (e.g., silica gel or HPLC) are critical to isolate the product from regioisomers .

Q. How can researchers confirm the anomeric configuration of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare coupling constants (JH1,H2) in <sup>1</sup>H NMR: α-anomers exhibit J ≈ 3–4 Hz, while β-anomers show J ≈ 7–8 Hz .
  • X-ray Crystallography : Resolve absolute configuration if crystalline samples are obtainable .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .

Q. What are the primary applications of this compound in glycobiology?

  • Methodological Answer :

  • Enzyme Substrate Studies : Test as a substrate for galactosidases or glycosyltransferases using kinetic assays (e.g., UV/Vis monitoring of p-nitrophenol release ).
  • Structural Probes : Utilize the 6-deoxy modification to study steric effects in glycan-protein interactions .

Advanced Research Questions

Q. How can contradictions between computational and experimental conformational data be resolved?

  • Methodological Answer :

  • MD Simulations : Perform molecular dynamics (MD) in explicit solvent to assess flexibility of the propenyl group and pyranose ring .
  • NOESY NMR : Identify through-space correlations to validate predicted conformations .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-deoxy-mannopyranosides) to identify systematic errors in computational models .

Q. What strategies improve glycosylation yields in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis .
  • Catalyst Screening : Test alternatives to BF₃·Et₂O, such as InCl₃, to reduce side reactions .
  • In Situ Activation : Pre-activate donors as glycosyl halides or triflates to enhance reactivity .

Q. How can researchers design experiments to study its potential as a glycosidase inhibitor?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values using purified enzymes (e.g., α-galactosidase) and fluorogenic substrates .
  • Docking Studies : Perform molecular docking with AutoDock Vina to predict binding modes to active sites .
  • Structural Analog Synthesis : Modify the propenyl group or deoxy position to assess structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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